2-Fluoro-4-(4-oxocyclohexyl)benzonitrile
Description
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile is a fluorinated aromatic nitrile compound featuring a benzonitrile core substituted with a fluorine atom at the 2-position and a 4-oxocyclohexyl group at the 4-position.
Properties
CAS No. |
105942-05-0 |
|---|---|
Molecular Formula |
C13H12FNO |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
2-fluoro-4-(4-oxocyclohexyl)benzonitrile |
InChI |
InChI=1S/C13H12FNO/c14-13-7-10(1-2-11(13)8-15)9-3-5-12(16)6-4-9/h1-2,7,9H,3-6H2 |
InChI Key |
GBYZVKIAPCSUIW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)CCC1C2=CC(=C(C=C2)C#N)F |
Canonical SMILES |
C1CC(=O)CCC1C2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
*Estimated based on molecular formula C₁₃H₁₁FNO.
Key Observations :
Trifluoromethyl (CF₃) substitution (as in 2-Fluoro-4-(trifluoromethyl)benzonitrile) increases electronegativity and thermal stability (melting point: 103–105°C) but reduces hydrogen-bonding capacity relative to the ketone-containing target compound .
Biological and Pharmaceutical Relevance :
- Compounds with fluorine and nitrile groups (e.g., 2-Fluoro-4-(4-fluorophenyl)benzonitrile) are prevalent in drug discovery due to their metabolic stability and binding affinity .
- The oxocyclohexyl group may mimic cyclic ketone motifs in enzyme inhibitors, as seen in DGAT2 inhibitors (e.g., DGAT2-iJ, ), where ketone-containing structures modulate lipid metabolism pathways .
Material Science Applications: Alkyl-substituted analogs like PCH5 are used in liquid crystal displays due to their rigid cyclohexyl-benzonitrile core and alkyl chain-induced mesophase behavior .
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